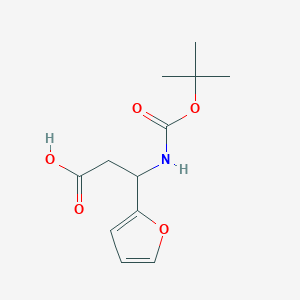

3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Although there's no direct synthesis for "3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid" found, synthesis strategies for similar compounds provide insight. A related synthesis involves the preparation of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate through alkylation and coupling processes, showcasing methods for incorporating complex groups into the carbon chain (Hsiao, 1998).

Molecular Structure Analysis

The molecular structure of "3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid" features a tert-butoxycarbonyl group that provides steric hindrance and protects the amino group, alongside a furan ring that contributes to the compound's aromatic character. These features significantly influence the compound’s reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving similar structures have been documented, such as the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, demonstrating the versatility of these compounds in forming amino acids and related derivatives with heteroaryl groups like furan (Kitagawa et al., 2004).

科学的研究の応用

Synthesis and Biological Activity

3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid (Boc-furylalanine) is utilized in the synthesis of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, which exhibit root growth-inhibitory activity. This synthesis involves a series of steps including condensation, amide hydrolysis, and root growth inhibition assessment using rape seed germination assays (Kitagawa & Asada, 2005).

Chemical Synthesis and Stereochemistry

This compound plays a role in the enantioselective synthesis of neuroexcitants, exemplified by the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). The synthesis involves the coupling of glycine derivative tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (BOC-BMI) with specific bromomethyl-2-methoxymethyl-5-tert-butylisoxazolin-3-one, highlighting the relevance of Boc-furylalanine in stereochemically controlled synthetic pathways (Pajouhesh et al., 2000).

Antimicrobial Activity

The derivatives of 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid show significant antimicrobial activity. Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes lead to the formation of 3-aryl-3-(furan-2-yl)propenoic acid derivatives. These compounds, including the starting compounds and their hydroarylation products, demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus (Kalyaev et al., 2022).

特性

IUPAC Name |

3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIWANHPRXTWCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。